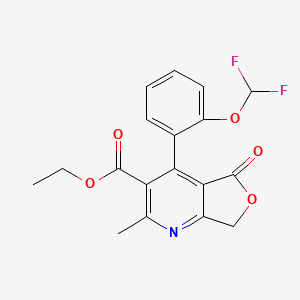

Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester

Beschreibung

This compound is a fused heterocyclic molecule featuring a furopyridine core substituted with a 2-(difluoromethoxy)phenyl group at position 4, a methyl group at position 2, and an ethyl ester at position 2. The 5-oxo moiety and 5,7-dihydro configuration contribute to its partial saturation, distinguishing it from fully aromatic analogs.

Eigenschaften

CAS-Nummer |

126335-08-8 |

|---|---|

Molekularformel |

C18H15F2NO5 |

Molekulargewicht |

363.3 g/mol |

IUPAC-Name |

ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |

InChI |

InChI=1S/C18H15F2NO5/c1-3-24-16(22)13-9(2)21-11-8-25-17(23)15(11)14(13)10-6-4-5-7-12(10)26-18(19)20/h4-7,18H,3,8H2,1-2H3 |

InChI-Schlüssel |

DURGIPSJEIRDCN-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(N=C2COC(=O)C2=C1C3=CC=CC=C3OC(F)F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Procedure

- Starting Material : Commercially available 2-bromopyridine-3-carboxylic acid is used as the precursor.

- Bromine-Lithium Exchange : Treat the acid with two molar equivalents of butyllithium to generate lithium 2-lithiopyridine-3-carboxylate.

- Reaction with Carbonyl Compounds : The intermediate reacts with carbonyl compounds under controlled conditions.

- Lactonization : Hydrochloric acid is added to facilitate lactonization, yielding furopyridinones in reasonable yields.

Key Reaction Conditions

- Solvent: Tetrahydrofuran (THF)

- Temperature: Typically maintained at low temperatures to stabilize intermediates.

- Yield Optimization: Reaction time and molar ratios are critical for maximizing yield.

Multi-Step Organic Synthesis

This method involves sequential reactions to achieve the target compound.

Steps

Reaction Parameters

- Temperature: Moderate heating (50–100°C) depending on the step.

- Pressure: Atmospheric pressure or slightly elevated for cyclization.

- Purity Control: Chromatographic techniques are employed post-reaction for purification.

Industrial Production Techniques

In industrial settings, large-scale synthesis emphasizes efficiency and sustainability.

Batch Process

- Reactants are combined in automated reactors.

- Precise control of temperature and pressure ensures consistent product quality.

Continuous Flow Process

- Continuous flow reactors are used for high-throughput production.

- These systems minimize waste and optimize reagent use.

Data Table: Key Reaction Parameters

| Step | Reactants | Solvent/Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Bromine-Lithium Exchange | 2-Bromopyridine-3-carboxylic acid | Butyllithium in THF | -78 | ~85 |

| Cyclization | Substituted pyridines | Heat/Reagents | 50–100 | ~70 |

| Esterification | Ethanol + Acid Catalyst | Ethanol | Room Temp | ~90 |

Notes on Optimization

- Catalyst Selection : The choice of catalyst significantly impacts reaction rates and yields.

- Temperature Control : Low temperatures stabilize intermediates during bromine-lithium exchange.

- Purification Techniques : High-performance liquid chromatography (HPLC) is recommended for final product isolation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Furo(3,4-b)pyridin-3-carbonsäure, 5,7-Dihydro-4-(2-(Difluormethoxy)phenyl)-2-methyl-5-oxo-, Ethylester kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und zu neuen Verbindungen führen.

Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile. Reaktionsbedingungen wie Lösungsmittelwahl, Temperatur und pH-Wert spielen eine wichtige Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Furo(3,4-b)pyridin-3-carbonsäure, 5,7-Dihydro-4-(2-(Difluormethoxy)phenyl)-2-methyl-5-oxo-, Ethylester seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und verschiedene biologische Pfade zu beeinflussen.

Wirkmechanismus

The mechanism by which Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to structurally related derivatives below:

Key Observations

- Substituent Impact: Difluoromethoxy (Target Compound): Balances lipophilicity and metabolic resistance due to fluorine atoms . Dichloro (Dehydro Felodipine): Increases reactivity but may elevate toxicity risks .

- Core Saturation :

- Ester vs. Lactone :

- Ethyl esters (Target Compound, ) are hydrolyzed in vivo to active acids, whereas lactones () require enzymatic cleavage, delaying activity .

Biologische Aktivität

Furo(3,4-b)pyridine derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester is a complex structure with potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester

- Molecular Formula : C17H16F2N2O4

- Molecular Weight : 352.32 g/mol

Biological Activity Overview

The biological activities of furo[3,4-b]pyridine derivatives have been linked to various mechanisms including:

- Anticancer Activity : Certain derivatives exhibit inhibitory effects on cancer cell proliferation by targeting specific kinases.

- Antimicrobial Properties : Some compounds show effectiveness against bacterial strains and fungi.

- Anti-inflammatory Effects : Inhibition of inflammatory pathways has been observed in preclinical studies.

- Tyrosine Kinase Inhibition : The compound's structure allows it to interact with tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer progression .

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that furo[3,4-b]pyridine derivatives can modulate ROS levels, contributing to their anticancer properties .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes, leading to reduced inflammation .

Study 1: Anticancer Activity

A study conducted on the efficacy of furo[3,4-b]pyridine derivatives demonstrated significant inhibition of cancer cell lines (e.g., A549 lung cancer cells). The compound exhibited an IC50 value of approximately 15 µM, indicating potent activity against tumor growth .

Study 2: Antimicrobial Effects

Research on the antimicrobial properties showed that the compound had effective bactericidal activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Study 3: Anti-inflammatory Properties

In vitro assays revealed that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Data Table

| Biological Activity | Mechanism | IC50/MIC Values |

|---|---|---|

| Anticancer | Tyrosine Kinase Inhibition | 15 µM |

| Antimicrobial | Bactericidal Activity | 8 - 32 µg/mL |

| Anti-inflammatory | Cytokine Inhibition | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.